molecular formula C20H17NO4 B474825 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide CAS No. 486994-17-6

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide

Cat. No. B474825
CAS RN: 486994-17-6
M. Wt: 335.4g/mol
InChI Key: BCOQAQUQMVEOSC-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide, also known as FNA or FNA17, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in areas such as cancer research, inflammation studies, and drug development.

Mechanism of Action

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, this compound may prevent the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure consistent results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.

Future Directions

There are several potential future directions for research on 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound's effects on epigenetic regulation, which could shed light on its potential uses in the treatment of various diseases. Additionally, further research is needed to fully understand the safety and toxicity of this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 1-naphthylamine in the presence of acetic anhydride and a catalyst. The resulting product is then further reacted with acetic acid and acetic anhydride to yield this compound. This method has been optimized for high yield and purity.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has been studied for its potential use in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a cancer treatment.

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOQAQUQMVEOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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